molecular formula C12H15BrF3NO B8183177 N-(3-Bromo-4-(trifluoromethoxy)benzyl)-N-ethylethanamine

N-(3-Bromo-4-(trifluoromethoxy)benzyl)-N-ethylethanamine

Cat. No.: B8183177
M. Wt: 326.15 g/mol
InChI Key: DJBFVRDXLIRWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromo-4-(trifluoromethoxy)benzyl)-N-ethylethanamine is an organic compound that features a benzylamine structure substituted with bromine and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-(trifluoromethoxy)benzyl)-N-ethylethanamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-4-(trifluoromethoxy)benzaldehyde.

    Reductive Amination: The benzaldehyde is then subjected to reductive amination with N-ethylethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the aromatic ring.

    Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted benzylamines.

    Oxidation Products: Oxidized derivatives of the benzylamine.

    Coupling Products: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

N-(3-Bromo-4-(trifluoromethoxy)benzyl)-N-ethylethanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Chemical Biology: It serves as a probe in studying biological systems, particularly in understanding enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-(trifluoromethoxy)benzyl)-N-ethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with its target, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

  • N-(3-Bromo-4-(trifluoromethoxy)benzyl)-N-methylethanamine
  • N-(3-Bromo-4-(trifluoromethoxy)benzyl)-N-propylethanamine
  • N-(3-Bromo-4-(trifluoromethoxy)benzyl)-N-isopropylethanamine

Comparison: N-(3-Bromo-4-(trifluoromethoxy)benzyl)-N-ethylethanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

N-[[3-bromo-4-(trifluoromethoxy)phenyl]methyl]-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrF3NO/c1-3-17(4-2)8-9-5-6-11(10(13)7-9)18-12(14,15)16/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBFVRDXLIRWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=C(C=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.